N-(4-Chlorophenyl)-N'-(1-phenylpropyl)thiourea
Description
N-(4-Chlorophenyl)-N’-(1-phenylpropyl)thiourea is an organic compound belonging to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound features a chlorophenyl group and a phenylpropyl group attached to a thiourea moiety, which imparts unique chemical and physical properties.
Properties
CAS No. |
62466-38-0 |
|---|---|
Molecular Formula |
C16H17ClN2S |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(1-phenylpropyl)thiourea |
InChI |
InChI=1S/C16H17ClN2S/c1-2-15(12-6-4-3-5-7-12)19-16(20)18-14-10-8-13(17)9-11-14/h3-11,15H,2H2,1H3,(H2,18,19,20) |
InChI Key |
HNHVBLKLSRIOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=S)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N’-(1-phenylpropyl)thiourea typically involves the reaction of 4-chloroaniline with 1-phenylpropyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(4-Chlorophenyl)-N’-(1-phenylpropyl)thiourea may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-N’-(1-phenylpropyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-N’-(1-phenylpropyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chlorophenyl and phenylpropyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-N’-(1-phenylethyl)thiourea
- N-(4-Chlorophenyl)-N’-(1-phenylbutyl)thiourea
- N-(4-Chlorophenyl)-N’-(1-phenylmethyl)thiourea
Uniqueness
N-(4-Chlorophenyl)-N’-(1-phenylpropyl)thiourea is unique due to its specific structural features, which impart distinct chemical and biological properties. The presence of the phenylpropyl group, in particular, influences its reactivity and interaction with molecular targets, distinguishing it from other similar compounds.
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